molecular formula C18H24N2O B2958522 N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797335-23-9

N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2958522
CAS No.: 1797335-23-9
M. Wt: 284.403
InChI Key: WINHXBFUGNANMP-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has numerous applications in scientific research:

Future Directions

The study of complex organic compounds like this one is a vibrant area of research in organic chemistry. Future research could explore the synthesis, properties, and potential applications of this compound .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-18(2,3)13-7-9-14(10-8-13)19-17(21)20-15-5-4-6-16(20)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHXBFUGNANMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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